2-[(Diethylamino)methyl-13C]indole Methiodide
Description
2-[(Diethylamino)methyl-13C]indole Methiodide is a biochemical compound used primarily in proteomics research. It is an indole derivative with a 13C-labeled diethylamino methyl group at the 2-position of the indole ring. This compound is valuable for studying the metabolism, pharmacokinetics, and biodistribution of indole-containing compounds in living systems .
Properties
Molecular Formula |
C14H21IN2 |
|---|---|
Molecular Weight |
345.23 g/mol |
IUPAC Name |
diethyl-(1H-indol-2-yl(113C)methyl)-methylazanium;iodide |
InChI |
InChI=1S/C14H21N2.HI/c1-4-16(3,5-2)11-13-10-12-8-6-7-9-14(12)15-13;/h6-10,15H,4-5,11H2,1-3H3;1H/q+1;/p-1/i11+1; |
InChI Key |
PMUUOTFJORSRNQ-FODPCKPSSA-M |
Isomeric SMILES |
CC[N+](C)(CC)[13CH2]C1=CC2=CC=CC=C2N1.[I-] |
Canonical SMILES |
CC[N+](C)(CC)CC1=CC2=CC=CC=C2N1.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. Typically, the synthesis would be scaled up from laboratory methods, ensuring the purity and yield are maintained. This might involve optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors .
Chemical Reactions Analysis
Types of Reactions
2-[(Diethylamino)methyl-13C]indole Methiodide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an indole oxide, while reduction could produce a dihydroindole derivative .
Scientific Research Applications
2-[(Diethylamino)methyl-13C]indole Methiodide is used in various scientific research applications, including:
Chemistry: Studying the metabolism and pharmacokinetics of indole-containing compounds.
Biology: Investigating the biodistribution of indole derivatives in living systems.
Medicine: Researching drug-drug interactions, drug metabolism, and drug transport.
Industry: Used as a tracer in biochemical and pharmaceutical research.
Mechanism of Action
The mechanism of action of 2-[(Diethylamino)methyl-13C]indole Methiodide involves its role as a stable isotope-labeled compound. The 13C label allows researchers to track the compound’s metabolism, pharmacokinetics, and biodistribution in living systems. This compound can interact with various molecular targets and pathways, providing insights into the behavior of indole-containing compounds .
Comparison with Similar Compounds
Similar Compounds
2-[(Diethylamino)methyl]indole: Similar structure but without the 13C label.
2-[(Methylamino)methyl]indole: Similar structure with a methylamino group instead of a diethylamino group.
2-[(Diethylamino)methyl]benzimidazole: Similar structure with a benzimidazole ring instead of an indole ring.
Uniqueness
2-[(Diethylamino)methyl-13C]indole Methiodide is unique due to its 13C label, which makes it particularly useful for studying the metabolism, pharmacokinetics, and biodistribution of indole-containing compounds. This stable isotope labeling provides a distinct advantage in research applications, allowing for precise tracking and analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
